

preventing SYBR Green II degradation during storage and use

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Compound of Interest

Compound Name: SYBR Green II (Ionic form)

Cat. No.: B12380428

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Technical Support Center: SYBR® Green II Stain

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of SYBR® Green II nucleic acid gel stain during storage and use. By following these recommendations, you can ensure optimal performance and achieve sensitive, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is SYBR® Green II and what are its primary applications?

A1: SYBR® Green II is a highly sensitive fluorescent dye used for detecting RNA and single-stranded DNA (ssDNA) in electrophoretic gels.^[1] Its high quantum yield and strong binding affinity make it significantly more sensitive than traditional stains like ethidium bromide, allowing for the detection of as little as 100 pg of RNA per band.^{[2][3]} It is particularly useful for applications requiring sensitive detection, such as single-strand conformation polymorphism (SSCP) analysis and visualizing RNA in denaturing or non-denaturing gels.^{[4][5]}

Q2: How should I properly store the concentrated SYBR® Green II stock solution?

A2: Proper storage is critical to maintain the stability of the SYBR® Green II stock solution. The concentrated dye, typically supplied in DMSO, should be stored frozen at -20°C, protected from light, and kept in a desiccator.^{[2][6]} When stored correctly, the stock solution is stable for six

months to a year.^{[2][7]} For convenience and to minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.^{[7][8]}

Q3: What are the key factors that cause SYBR® Green II to degrade?

A3: The primary factors leading to the degradation of SYBR® Green II are:

- **Light Exposure:** The dye is susceptible to photobleaching. Both stock and working solutions should be protected from light at all times by using amber tubes or wrapping containers in aluminum foil.^{[2][7][9]}
- **Incorrect pH:** The staining efficiency of SYBR® Green II is pH-sensitive. Optimal performance is achieved within a pH range of 7.5 to 8.0.^{[2][4][8]} Staining solutions with a pH outside this range are less stable and show reduced efficacy.^{[7][8][10]}
- **Improper Temperature:** While stock solutions must be frozen, diluted working solutions should not be subjected to boiling or near-boiling temperatures, as this can destroy the dye.^[8]
- **Suboptimal Solvents:** Working solutions prepared in buffers like TBE or TAE are more stable than those prepared in water.^{[8][10]} Staining solutions made in water should be used within 24 hours.^{[7][10]}

Q4: How can I prepare and store a stable working staining solution?

A4: To prepare a working solution, dilute the concentrated stock 1:5,000 to 1:10,000 in a suitable buffer (e.g., TBE, pH 8.0).^{[2][4]} Always use fresh electrophoresis buffer for dilutions.^{[4][8]} Store the working solution in a dark, airtight polypropylene container at 4°C; it can remain stable for several weeks under these conditions.^{[4][7][8]} If stored at room temperature, it should be used within three to four days.^{[4][7]} Avoid storing aqueous solutions in glass containers, as the dye may adsorb to the surface.^[7]

Q5: What are the visible signs of SYBR® Green II degradation in an experiment?

A5: Degraded SYBR® Green II will lead to suboptimal experimental results. The most common signs include:

- **Weak or No Signal:** The most obvious sign is a significant decrease in fluorescence intensity, making it difficult to visualize nucleic acid bands.
- **High Background Fluorescence:** An increase in background noise can obscure faint bands and reduce the signal-to-noise ratio.^[3]
- **Inconsistent Staining:** Variability in staining results between different gels or experiments can indicate dye instability.

Troubleshooting Guide

This section addresses specific issues that may arise from dye degradation.

Problem: Weak or absent fluorescent signal for nucleic acid bands.

Potential Cause	Troubleshooting Step
Degraded Dye	Prepare a fresh working solution from a properly stored, aliquoted stock. If the problem persists, open a new vial of concentrated dye.
Incorrect pH of Staining Solution	Verify that the pH of your staining buffer is between 7.5 and 8.0 at the temperature used for staining. ^{[2][8][10]} Tris-based buffers are temperature-sensitive; a buffer at pH 8.0 at room temperature will have a higher pH at 4°C. ^[8]
Incomplete Thawing of Stock	Ensure the DMSO stock solution is brought completely to room temperature and vortexed gently before dilution to ensure homogeneity. ^{[2][8]}
Suboptimal Excitation/Emission Settings	Use an appropriate light source. Maximum excitation occurs at 497 nm, with a secondary peak at 254 nm. ^{[2][4]} The fluorescence emission is centered at 520 nm. ^{[2][4]} For best sensitivity, 254 nm epi-illumination is often recommended. ^[2]

Problem: High background fluorescence on the gel.

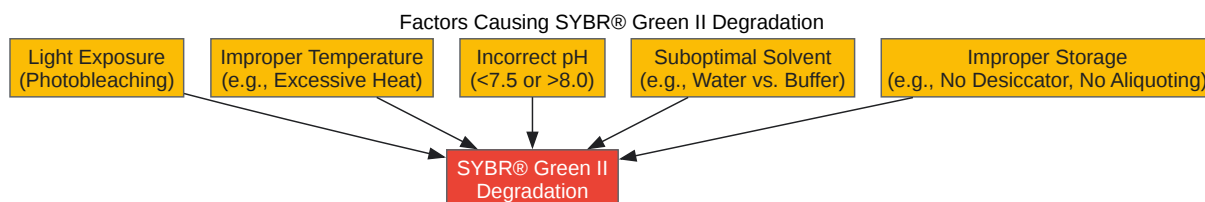
Potential Cause	Troubleshooting Step
Contaminated Buffer	Use freshly prepared electrophoresis and staining buffers. Old or reused buffer can contribute to high background.[8]
Excess Dye Concentration	While destaining is not typically required[2][7], if background is high, ensure you are using the recommended dilution (1:10,000).[2][8]
Dirty Transilluminator Surface	Clean the surface of the transilluminator with deionized water to remove residual fluorescent dyes that can cause background fluorescence. [10]

Problem: Inconsistent results between different experiments.

Potential Cause	Troubleshooting Step
Repeated Freeze-Thaw Cycles	Avoid repeated freezing and thawing of the main stock solution by preparing smaller aliquots.[7] [8] While the dye is stable to some cycling, minimizing it is best practice.[8]
Light Exposure During Use	Protect the staining container from light by covering it with aluminum foil or placing it in a dark area during the staining process.[2][7]
Variable Staining Time	Standardize the staining time for your gels. Typical staining times range from 10 to 40 minutes, depending on gel thickness and composition.[4][7]

Visual Guides and Protocols

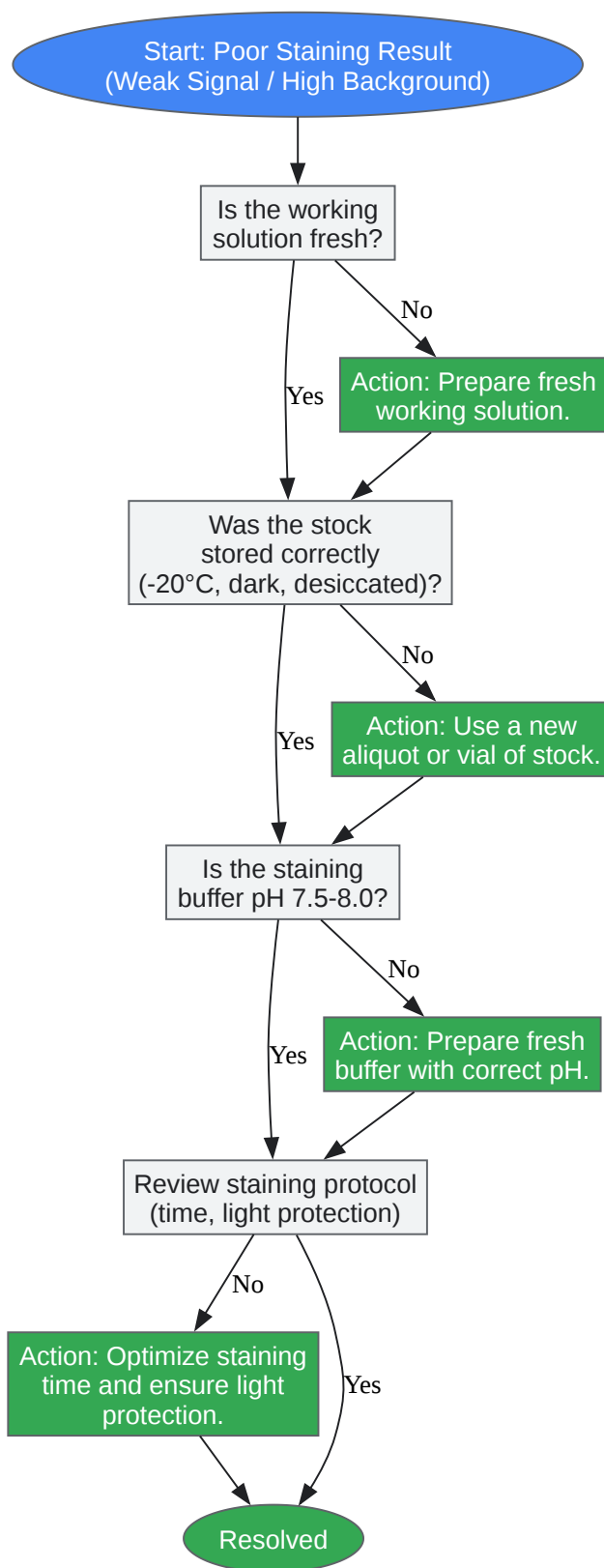
Factors Leading to SYBR® Green II Degradation



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Caption: Key environmental and handling factors that contribute to the chemical degradation of SYBR® Green II dye.

Troubleshooting Workflow for Poor Staining



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Caption: A step-by-step workflow for diagnosing and resolving suboptimal SYBR® Green II staining results.

Experimental Protocol: Quality Control of SYBR® Green II Working Solution

This protocol allows for a quick and effective assessment of a new or stored working solution of SYBR® Green II.

Objective: To verify the staining efficacy of a SYBR® Green II working solution using a known RNA or ssDNA standard.

Materials:

- SYBR® Green II working solution (1:10,000 dilution in 1X TBE, pH 8.0).
- RNA or ssDNA ladder/standard of known concentration.
- Agarose or polyacrylamide gel.
- 1X TBE electrophoresis buffer.
- Staining container.
- UV transilluminator (254 nm or 300 nm) and gel documentation system.

Procedure:

- Prepare the Gel: Cast a standard agarose or polyacrylamide gel suitable for your nucleic acid ladder.
- Load the Sample: Load a dilution series of the RNA/ssDNA ladder (e.g., 10 ng, 5 ng, 2 ng, 1 ng, 0.5 ng) into adjacent wells.
- Electrophoresis: Run the gel according to standard procedures to separate the bands.
- Stain the Gel:

- Place the gel in a staining container and add enough SYBR® Green II working solution to completely submerge it.[2]
- Protect the container from light by covering it with aluminum foil.[2][7]
- Agitate gently on a shaker for 20-40 minutes at room temperature.[4][7]
- Visualize:
 - Carefully remove the gel from the staining solution. No destaining is required.[2][7]
 - Place the gel on a UV transilluminator. Use 254 nm epi-illumination for the highest sensitivity.[2]
 - Capture the image using a gel documentation system.
- Analysis:
 - Evaluate the sensitivity of the stain by determining the lowest amount of nucleic acid that can be clearly detected.
 - A high-quality working solution should allow for the detection of bands in the low nanogram to high picogram range.[2]
 - Compare the results to previous experiments or a freshly prepared solution to identify any drop in performance.

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